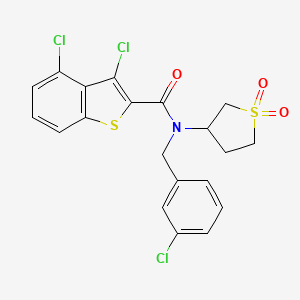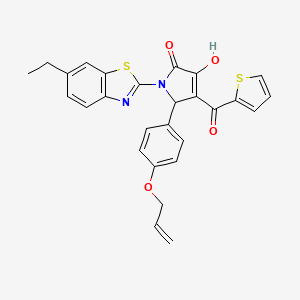![molecular formula C25H28FN3OS B15100983 N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B15100983.png)
N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a methylpiperazine moiety, and a dimethylthiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 4-fluorophenyl intermediate through a halogenation reaction.
Introduction of the Methylpiperazine Moiety: The next step involves the nucleophilic substitution reaction to introduce the 4-methylpiperazine group.
Construction of the Dimethylthiophene Ring: The dimethylthiophene ring is then constructed through a series of cyclization reactions.
Coupling with Benzamide: Finally, the benzamide moiety is coupled with the intermediate product through an amide bond formation reaction.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.
科学的研究の応用
N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the modulation of signal transduction pathways and gene expression.
類似化合物との比較
Similar Compounds
- N-(4-((3-Chloro-4-fluorophenyl)amino)-7-(3-methyl-3-(4-methylpiperazin-1-yl)but-1-yn-1-yl)quinazolin-6-yl)acrylamide
- N-arylpiperazine
- 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N
Uniqueness
N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its binding affinity to certain targets, while the methylpiperazine moiety contributes to its solubility and stability. The dimethylthiophene ring adds to its overall structural complexity, making it a valuable compound for various research applications.
特性
分子式 |
C25H28FN3OS |
|---|---|
分子量 |
437.6 g/mol |
IUPAC名 |
N-[3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C25H28FN3OS/c1-17-18(2)31-25(27-24(30)20-7-5-4-6-8-20)22(17)23(19-9-11-21(26)12-10-19)29-15-13-28(3)14-16-29/h4-12,23H,13-16H2,1-3H3,(H,27,30) |
InChIキー |
QOLCRCBTSQBICN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxy-4-[(5-methyl(2-furyl))carbonyl]-1-(3-morpholin-4-ylpropyl)-5-(3-prop-2-enyloxyphenyl)-3-pyrrolin-2-one](/img/structure/B15100919.png)
![5-[4-(Propan-2-yloxy)phenyl]-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15100922.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide](/img/structure/B15100923.png)
![2-[4-amino-5-(3,4-dimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluorophenyl) acetamide](/img/structure/B15100927.png)

![3-[(3-Methoxyphenyl)morpholin-4-ylmethyl]-2-phenylindol-1-ol](/img/structure/B15100937.png)
![N-(3-methoxyphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B15100943.png)
![N'-[(Z)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15100950.png)
![2-[4-amino-5-(3-ethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethoxyphenyl) acetamide](/img/structure/B15100967.png)
![N-(2-chloro-4,6-dimethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15100975.png)
![2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-1-(furan-2-yl)ethylideneamino]acetamide](/img/structure/B15100981.png)
![N-(4-bromophenyl)-2-{(2E)-4-hydroxy-2-[(2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B15100982.png)
![2-[(1-hydroxybutan-2-yl)amino]-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101005.png)
